Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
CAS No.: 473803-90-6
VCID: VC6896892
Molecular Formula: C18H29ClN2O4
Molecular Weight: 372.89
* For research use only. Not for human or veterinary use.
![Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride - 473803-90-6](/images/structure/VC6896892.png)
Description |
Synthesis MethodsThe synthesis of similar piperazine derivatives typically involves several steps, starting with the preparation of the appropriate phenol and epoxypropyl ether. These are then reacted in the presence of a base to form the desired intermediate, which is further reacted with ethyl piperazine-1-carboxylate under controlled conditions. Industrial production methods often utilize continuous flow reactors to optimize yield and purity. Potential ApplicationsPiperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets, including receptors and enzymes. This interaction can lead to pharmacological effects, making them potential candidates for drug development, particularly in treating central nervous system disorders. Similar Compounds and Their ApplicationsSimilar compounds, such as Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, have been studied for their potential biological activities. These compounds serve as scaffolds for developing new therapeutic agents, targeting various receptors and enzymes. Table: Comparison of Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 473803-90-6 | ||||||||||||||||
Product Name | Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride | ||||||||||||||||
Molecular Formula | C18H29ClN2O4 | ||||||||||||||||
Molecular Weight | 372.89 | ||||||||||||||||
IUPAC Name | ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H | ||||||||||||||||
Standard InChIKey | YUFUWFVWYJJQCP-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 2770633 | ||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume